molecular formula C6H11Cl2N3OS B2953679 [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride CAS No. 2411201-06-2

[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride

Cat. No.: B2953679
CAS No.: 2411201-06-2
M. Wt: 244.13
InChI Key: GAGOHHNEELZFIF-UHFFFAOYSA-N
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Description

[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is a nitrogen-containing heterocyclic compound. This compound is of interest due to its potential applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the azetidine and thiadiazole rings in its structure imparts unique chemical properties that make it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride typically involves the formation of the azetidine and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the azetidine ring can be synthesized through the reaction of a suitable amine with an epoxide, while the thiadiazole ring can be formed by the reaction of thiosemicarbazide with a carboxylic acid derivative. The final coupling step often involves the use of a dehydrating agent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

[5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs. These products can have varied applications depending on their chemical properties .

Scientific Research Applications

Chemistry

In chemistry, [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent. Researchers are investigating its mechanism of action and potential therapeutic applications .

Medicine

In medicine, this compound is being explored for its potential as a pharmaceutical agent. Its unique structure and chemical properties make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with enhanced properties. Its incorporation into polymers and other materials can improve their mechanical strength, thermal stability, and resistance to degradation .

Mechanism of Action

The mechanism of action of [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes or disrupt cellular processes, leading to its antimicrobial and antifungal effects. The compound may also interact with DNA or proteins, affecting their function and leading to cell death in pathogenic organisms .

Comparison with Similar Compounds

Similar Compounds

  • [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol
  • [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;monohydrochloride
  • [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;trihydrochloride

Uniqueness

Compared to similar compounds, [5-(Azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride exhibits unique properties due to the presence of two hydrochloride groups. This enhances its solubility and stability, making it more suitable for certain applications. Additionally, its specific molecular structure allows for unique interactions with biological targets, potentially leading to more effective therapeutic outcomes .

Properties

IUPAC Name

[5-(azetidin-3-yl)-1,3,4-thiadiazol-2-yl]methanol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS.2ClH/c10-3-5-8-9-6(11-5)4-1-7-2-4;;/h4,7,10H,1-3H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAILLXNRDBHSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NN=C(S2)CO.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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